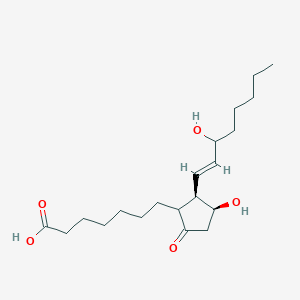

11beta-Prostaglandine1

Description

Prostaglandin (B15479496) Classification and Nomenclature within the Eicosanoid Family

Eicosanoids are a superclass of signaling molecules derived from 20-carbon polyunsaturated fatty acids, most notably arachidonic acid. libretexts.orgwikipedia.org This family is broadly divided into several subfamilies, including prostaglandins (B1171923), thromboxanes, leukotrienes, and lipoxins. wikipedia.orgwikipedia.org Prostaglandins are characterized by a core 20-carbon skeleton that includes a five-membered ring. wikipedia.org

The nomenclature of prostaglandins is systematic, conveying key structural information. wikipedia.orgechemi.com The "PG" prefix identifies the compound as a prostaglandin. echemi.com This is followed by a letter (A through K) that denotes the specific functional groups on the cyclopentane (B165970) ring. echemi.com For the "E" series of prostaglandins, this indicates the presence of a keto group at carbon 9 and a hydroxyl group at carbon 11 of the ring. libretexts.orgechemi.com

A numerical subscript follows the letter, indicating the number of double bonds in the two side chains of the molecule. wikipedia.orgglowm.com Prostaglandin E1, for instance, has one double bond. glowm.com The precursor fatty acid for the "1" series of prostaglandins is dihomo-γ-linolenic acid. glowm.com

Finally, Greek letters such as α (alpha) and β (beta) are used to describe the stereochemistry of the substituents on the cyclopentane ring. echemi.com In the case of naturally occurring and more biologically potent Prostaglandin E1, the hydroxyl group at carbon 11 is in the alpha (α) configuration, meaning it projects below the plane of the ring. Conversely, 11beta-Prostaglandin E1 features the hydroxyl group at carbon 11 in the beta (β) configuration, projecting above the plane of the ring. lipidmaps.orgcaymanchem.com This seemingly minor stereochemical difference has significant implications for its biological activity. lipidmaps.orgcaymanchem.com

Table 1: Eicosanoid Classification Hierarchy

| Level | Classification | Description |

| Superclass | Eicosanoids | Signaling molecules derived from 20-carbon fatty acids. libretexts.orgwikipedia.org |

| Class | Prostanoids | A subclass of eicosanoids that includes prostaglandins and thromboxanes. wikipedia.org |

| Subclass | Prostaglandins | Characterized by a 20-carbon skeleton with a five-membered ring. wikipedia.org |

| Series | PGE (Prostaglandin E) | Contains a keto group at C9 and a hydroxyl group at C11 on the cyclopentane ring. libretexts.orgechemi.com |

| Sub-series | PGE1 (Prostaglandin E1) | Has one double bond in its side chains. glowm.com |

| Isomer | 11β-PGE1 (11beta-Prostaglandin E1) | An epimer of PGE1 with the C11 hydroxyl group in the β configuration. lipidmaps.orgcaymanchem.com |

Epimeric Relationships: 11beta-Prostaglandin E1 as an Isomer of Prostaglandin E1

11beta-Prostaglandin E1 is an epimer of Prostaglandin E1. lipidmaps.orgcaymanchem.com Epimers are a type of stereoisomer that differ in the configuration at only one of several stereogenic centers. In the case of 11β-PGE1, this difference lies at the C-11 position of the cyclopentane ring. lipidmaps.orgcaymanchem.com While both PGE1 and 11β-PGE1 share the same molecular formula and connectivity of atoms, the spatial arrangement of the hydroxyl group at C-11 is inverted. lipidmaps.orglipidmaps.org

This stereochemical distinction is critical, as the biological activity of prostaglandins is highly dependent on their three-dimensional shape, which determines how they interact with their specific receptors. Research has shown that 11β-PGE1 is a less potent isomer of PGE1. lipidmaps.orgcaymanchem.com For example, in studies on smooth muscle contraction, 11β-PGE1 was found to be significantly less active than PGE1. Specifically, it exhibited only 13% of the potency of PGE1 in contracting the rat uterus and a mere 3.6% of the potency in contracting the guinea pig ileum. lipidmaps.orgcaymanchem.com This demonstrates that the orientation of the hydroxyl group at C-11 is a key determinant of the biological efficacy of E-series prostaglandins.

Table 2: Comparative Biological Potency of PGE1 and 11β-PGE1

| Compound | Tissue | Relative Potency to PGE1 |

| 11beta-Prostaglandin E1 | Rat Uterus | 13% lipidmaps.orgcaymanchem.com |

| 11beta-Prostaglandin E1 | Guinea Pig Ileum | 3.6% lipidmaps.orgcaymanchem.com |

Historical Context of Prostaglandin Research Pertinent to 11beta-PGE1 Discovery and Characterization

The story of prostaglandins began in the 1930s with the work of Swedish physiologist Ulf von Euler, who discovered that extracts of seminal fluid could stimulate smooth muscle. explorable.comwikipedia.org He named the active substance "prostaglandin," believing it originated from the prostate gland. explorable.comebsco.com For his work on neurotransmitters, including the initial discoveries related to prostaglandins, von Euler was a co-recipient of the Nobel Prize in Physiology or Medicine in 1970. wikipedia.orgki.se

It was not until the 1950s and 1960s that the chemical structures of these compounds were elucidated, a feat largely accomplished by Sune Bergström and his student Bengt Samuelsson at the Karolinska Institute in Sweden. ki.sebritannica.com They isolated and determined the structures of PGE1 and PGF1α. ki.se This groundbreaking work, along with that of John R. Vane who discovered that aspirin (B1665792) inhibits prostaglandin synthesis, earned them the Nobel Prize in Physiology or Medicine in 1982. nobelprize.orgwikipedia.org

The ability to chemically synthesize prostaglandins, pioneered by researchers like E.J. Corey, opened the door to creating and testing various isomers and analogs. nih.gov This led to a deeper understanding of the structure-activity relationships within the prostaglandin family. A key publication in this area appeared in Nature in 1969 by Ramwell, Shaw, Corey, and colleagues. caymanchem.com In this paper, the biological activities of several synthetic prostaglandins, including 11β-PGE1, were reported. caymanchem.com This was one of the first reports to systematically characterize the biological effects of this specific epimer and quantitatively compare its potency to that of the naturally occurring PGE1. caymanchem.com This research was crucial in establishing the stereochemical requirements for prostaglandin activity and highlighted the importance of the C-11 hydroxyl group's orientation.

Structure

3D Structure

Properties

IUPAC Name |

7-[(2R,3S)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15?,16?,17-,19+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVPRGQOIOIIMI-XBSQVPSBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/[C@H]1[C@H](CC(=O)C1CCCCCCC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of 11beta Prostaglandin E1 Action

Prostanoid Receptor Subfamily: Structural Diversity and Functional Categorization

Information detailing the structural characteristics and functional classification of the prostanoid receptor subfamily that would be relevant to 11beta-Prostaglandin E1 is not available. Prostanoid receptors are a class of G-protein coupled receptors. apexbt.com They are generally categorized based on their sensitivity to the five primary naturally occurring prostanoids: PGD2, PGE2, PGF2α, PGI2, and TXA2. This classification gives rise to the DP, EP, FP, IP, and TP receptors, respectively. The EP receptors are further divided into four subtypes: EP1, EP2, EP3, and EP4.

G-Protein Coupled Receptor (GPCR) Interactions and Ligand Binding Specificity

There is no specific data on the interaction of 11beta-Prostaglandin E1 with G-protein coupled receptors or its ligand binding specificity.

Specificity for EP Receptors (EP1, EP2, EP3, EP4)

The specific binding profile and affinity of 11beta-Prostaglandin E1 for the different EP receptor subtypes (EP1, EP2, EP3, and EP4) have not been documented in the provided search results. For context, Prostaglandin (B15479496) E1 (PGE1) is known to interact with EP receptors. nih.gov

Comparative Receptor Affinity and Potency with Prostaglandin E1 and Analogs (e.g., 11-deoxy PGE1)

A comparative analysis of the receptor affinity and potency of 11beta-Prostaglandin E1 with Prostaglandin E1 and its analogs is not possible due to the absence of research data for 11beta-Prostaglandin E1. For the EP1 receptor, Prostaglandin E2 (PGE2) and Prostaglandin E1 (PGE1) exhibit the highest potency in binding and activation, with relative potencies following the order of PGE2 ≥ PGE1 > PGF2α > PGD2. wikipedia.org

Intracellular Signaling Cascades Initiated by 11beta-PGE1 Receptors

The specific intracellular signaling pathways activated by 11beta-Prostaglandin E1 upon receptor binding are unknown. The signaling cascades for other prostaglandins (B1171923) are well-established and vary depending on the receptor subtype.

Adenylyl Cyclase Activation and Cyclic AMP (cAMP) Production

It is not known whether 11beta-Prostaglandin E1 binding to its receptors leads to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). This pathway is typically associated with the activation of EP2 and EP4 receptors by their agonists. mdpi.com The stimulation of these receptors leads to the activation of the Gs alpha subunit of the G-protein, which in turn activates adenylyl cyclase.

Gq-Phospholipase C Pathway Involvement

There is no information to confirm or deny the involvement of the Gq-Phospholipase C pathway in the signaling of 11beta-Prostaglandin E1. This pathway is characteristically initiated by the activation of the EP1 receptor, which couples to the Gq alpha subunit. mdpi.com This leads to the activation of phospholipase C, resulting in an increase in intracellular calcium and activation of protein kinase C. caymanchem.com

Modulation of Cellular Processes by 11beta-PGE1 and Related Prostanoids

11beta-Prostaglandin E1 (11β-PGE1), also known as 11-epi-PGE1, is recognized as an epimer of Prostaglandin E1 (PGE1), differing in the stereochemistry at the C-11 position glpbio.comcaymanchem.com. This structural alteration renders it a less potent isomer of the more extensively studied PGE1 glpbio.comcaymanchem.com. Research indicates that 11β-PGE1 exhibits significantly lower biological activity in certain assays, being only 13% and 3.6% as potent as PGE1 in contracting rat uterus and guinea pig ileum, respectively glpbio.comcaymanchem.com. Due to its lower potency, the majority of research on the molecular and cellular actions of E-series prostaglandins has concentrated on PGE1. Consequently, the specific mechanisms of 11β-PGE1 are not well-documented. The following sections detail the established cellular effects of the parent compound, PGE1, with the understanding that 11β-PGE1 would likely induce similar but attenuated responses.

Regulation of Cell Proliferation in Specific Cell Lineages

The effect of Prostaglandin E1 (PGE1) on cell proliferation is highly dependent on the cell type and its state. In human diabetic fibroblasts, PGE1 has been shown to stimulate cell proliferation in a dose-dependent manner jwmr.org. Conversely, in asynchronous, cycling vascular smooth muscle cells, PGE1 acts as an antiproliferative agent nih.gov. However, when applied to synchronous, quiescent vascular smooth muscle cells, it enhances DNA synthesis, suggesting a cell-cycle-dependent effect nih.gov. In clonal osteoblastic MC3T3-E1 cells, PGE1 at high doses has been observed to depress DNA synthesis, while primarily promoting cell differentiation nih.gov. The proliferative or anti-proliferative effects of PGE1 are often mediated through the induction of intracellular cyclic AMP (cAMP) jwmr.orgnih.gov.

Table 1: Effects of Prostaglandin E1 on Cell Proliferation in Different Cell Lines

| Cell Line | Effect of PGE1 | Reference |

|---|---|---|

| Human Diabetic Fibroblasts | Stimulates proliferation | jwmr.org |

| Vascular Smooth Muscle Cells (cycling) | Inhibits proliferation | nih.gov |

| Vascular Smooth Muscle Cells (quiescent) | Enhances DNA synthesis | nih.gov |

Modulation of Extracellular Matrix Synthesis (e.g., Collagen Synthesis Inhibition)

Prostaglandin E1 is a notable modulator of extracellular matrix synthesis, particularly through its inhibitory effects on collagen production. In human diabetic fibroblasts, PGE1 has been observed to decrease the synthesis of collagen jwmr.org. More specifically, in human corpus cavernosum smooth muscle cells, PGE1 dose-dependently suppresses the induction of collagen synthesis by Transforming Growth Factor-beta 1 (TGF-β1) nih.gov. This suppression affects types I, III, and V/XI collagen nih.gov. The mechanism for this inhibition is linked to the suppression of TGF-β1 mRNA induction by PGE1 nih.gov. Similarly, a lipid microsphere-incorporated formulation of PGE1, Lipo-PGE1, has been shown to decrease the mRNA expression of collagen 1A1, 1A2, and 3A1, and inhibit total soluble collagen production in human dermal fibroblasts plos.orgplos.org. This effect is mediated through the ERK/Ets-1 signaling pathway plos.org.

Influence on Immune Cell Activity and Cytokine Production

Prostaglandin E1 exerts significant immunomodulatory effects, influencing the activity of various immune cells and the production of cytokines. It has been demonstrated to suppress cell-mediated immune reactions during their induction phase nih.gov. Specifically, PGE1 can inhibit the induction of effector T cells, which is a critical step in certain autoimmune responses nih.gov. This effect appears to be indirect, mediated by nonspecific suppressor lymphokines, and can be reversed by interleukin-1 (IL-1) nih.gov.

In terms of cytokine production, the effects of PGE are complex and can be context-dependent. In concanavalin A-stimulated peripheral blood mononuclear cells (PBMCs), PGE1 inhibits the production of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) nih.gov. However, in lipopolysaccharide (LPS)-stimulated PBMCs, while TNF-α is inhibited, IL-10 production is increased nih.gov. PGE1 has also been shown to suppress T-cell adhesion to endothelial cells by selectively inhibiting the TNF-α-induced upregulation of Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells nih.gov.

Table 2: Influence of Prostaglandin E1 on Cytokine Production

| Cell Type | Stimulant | Cytokine | Effect of PGE1 | Reference |

|---|---|---|---|---|

| PBMCs | Concanavalin A | TNF-α | Inhibition | nih.gov |

| PBMCs | Concanavalin A | IFN-γ | Inhibition | nih.gov |

| PBMCs | LPS | TNF-α | Inhibition | nih.gov |

Mechanisms of Cellular Immunomodulation, including Oxidative Stress Attenuation

The immunomodulatory functions of Prostaglandin E1 are partly achieved through its ability to attenuate oxidative stress. In hepatocytes, PGE1 has a cytoprotective effect against oxidative stress-induced injury semanticscholar.org. This protection is associated with the inhibition of Ca2+-calpain-mu-mediated mechanisms. PGE1 has been shown to delay the rise in intracellular calcium concentration following an oxidative challenge, although it does not completely suppress it semanticscholar.org. Furthermore, in the context of low-flow hypoxia in the liver, pretreatment with PGE1 can abrogate early reductive stress and subsequent oxidative injury cleanchemlab.com. This preventive effect is attributed to the attenuation of mitochondrial dysfunction, as PGE1 itself does not possess direct oxyradical-scavenging properties cleanchemlab.com.

Regulation of DNA Synthesis and Mitochondrial Respiratory Function

The regulation of DNA synthesis by Prostaglandin E1 is cell-type and cell-cycle dependent. As mentioned previously, PGE1 can enhance DNA synthesis in quiescent vascular smooth muscle cells but inhibits it in actively cycling cells of the same type nih.gov. In arterial smooth muscle cells stimulated with platelet-derived growth factor (PDGF), a low concentration of PGE1 was found to inhibit DNA synthesis by approximately 70% nih.gov. This inhibitory action is thought to be mediated by an increase in intracellular cAMP levels nih.gov.

PGE1 also plays a role in preserving mitochondrial function. One of the mechanisms of its cytoprotective effects in the liver is by increasing ATP levels in hepatic tissue, which accelerates the recovery of mitochondrial respiratory function after events like reperfusion injury synzeal.com.

Effects on Cellular Membrane Microviscosity

Prostaglandin E1 is known to influence the physical properties of cellular membranes. One of the established mechanisms of its cytoprotective action, particularly in the liver, is the stabilization of membrane microviscosity synzeal.com. This effect contributes to maintaining cellular integrity and function, especially under conditions of stress or injury.

Physiological and Pathophysiological Involvement in Biological Models

Role in Inflammatory Responses and Immune Regulation in Experimental Animal Models

11beta-Prostaglandin F2α (11β-PGF2α), a member of the prostaglandin (B15479496) family, demonstrates notable immunomodulatory capabilities in various experimental contexts. Prostaglandins (B1171923) are known to be critical regulators of immune responses and inflammatory processes. nih.govnih.gov Research indicates that these lipid mediators can influence the development and function of immune cells, thereby shaping the nature of an immune response. nih.gov

Investigation in Autoimmune Disease Models (e.g., Experimental Autoimmune Myasthenia Gravis)

While direct studies on the specific role of 11β-PGF2α in Experimental Autoimmune Myasthenia Gravis (EAMG) are not extensively documented, research on related prostaglandins provides insight into their potential influence in this and other autoimmune conditions. nih.govstemcellthailand.org For instance, Prostaglandin E1 (PGE1), a closely related compound, has been studied in the EAMG rat model. In these studies, daily administration of PGE1 was shown to prevent the development of the acute phase of EAMG. nih.gov This effect was associated with a suppression of the delayed-type hypersensitivity response to the acetylcholine (B1216132) receptor (AChR), indicating an immunomodulatory effect. nih.gov However, PGE1 treatment did not prevent the onset of the chronic phase of EAMG, which involves different pathological mechanisms. nih.gov This suggests that prostaglandins may have phase-specific effects in the progression of autoimmune diseases.

Mechanistic Insights into Anti-inflammatory Actions and Lymphocyte Function Modulation

11β-PGF2α has been shown to exert anti-inflammatory effects through specific molecular pathways in vitro. In studies using mesenchymal stem cells (MSCs) stimulated with lipopolysaccharide (LPS) to mimic inflammatory conditions, a PGF2α analog demonstrated the ability to modulate key inflammatory mediators. nih.gov

One of the primary mechanisms identified is the inhibition of the NFκB (nuclear factor kappa B) signaling pathway. The PGF2α analog was found to decrease the phosphorylation of NFκB, a critical step in its activation cascade. nih.gov This reduction in NFκB activity led to a subsequent attenuation in the production of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Granulocyte-macrophage colony-stimulating factor (GM-CSF). nih.gov

Furthermore, 11β-PGF2α appears to indirectly modulate lymphocyte function. Conditioned media from MSCs that had been treated with the PGF2α analog was able to increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) from lymphocytes. nih.gov This finding suggests that PGF2α can induce MSCs to release factors that, in turn, promote an anti-inflammatory phenotype in lymphocytes.

Mechanistic Actions of PGF2α in Inflammation

| Mechanism | Effect | Outcome | Reference |

|---|---|---|---|

| NFκB Pathway Modulation | Diminished phosphorylation of NFκB | Reduced production of pro-inflammatory cytokines IL-1β and GM-CSF | nih.gov |

| Lymphocyte Function Modulation | Increased IL-10 production by lymphocytes (via MSC-conditioned media) | Promotion of an anti-inflammatory response | nih.gov |

Contribution to Vascular Homeostasis in Animal Models

In the context of the cardiovascular system, research in animal models has shown that Prostaglandin F2α plays a role in regulating blood pressure. Studies indicate that PGF2α can dose-dependently elevate blood pressure in wild-type mice through the activation of the F prostanoid (FP) receptor.

Vasodilatory Mechanisms in Pre-clinical Systems

While often associated with vasoconstriction, PGF2α has also been observed to induce vasodilation in specific vascular beds through distinct mechanisms. In a study using anesthetized dogs, intra-arterial administration of PGF2α into the lingual artery produced a dose-dependent increase in blood flow, indicating vasodilation. This effect was found to be mediated by the excitation of parasympathetic postganglionic neurons, as the response was abolished by tetrodotoxin, a neurotoxin that blocks action potentials in nerve fibers. This neurogenic-mediated vasodilation is distinct from a direct action on the vascular smooth muscle.

Implications in Neurological Function and Pain Modulation in Pre-clinical Models

11β-PGF2α is implicated in the modulation of pain signaling within the central nervous system. Preclinical studies have demonstrated that the direct administration of PGF2α into the spinal cord can elicit pain-like responses.

Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channels (HCN2) and Allodynia Modulation

Intrathecal administration of PGF2α in conscious mice has been shown to induce a state of allodynia, which is pain resulting from a stimulus that does not normally provoke pain. nih.govnih.gov This effect was observed over a wide range of doses, with the maximal response occurring 10-15 minutes after injection and persisting for at least two hours. nih.gov

The mechanisms underlying PGF2α-induced allodynia appear to be distinct from those of other prostaglandins, such as PGE2. nih.gov While PGE2-induced allodynia is dependent on capsaicin-sensitive primary afferent C-fibers and the NMDA receptor epsilon1 subunit, PGF2α-induced allodynia is not affected by the elimination of these C-fibers. nih.gov Instead, the allodynia from PGF2α involves capsaicin-insensitive pathways and is not observed in mice lacking the NMDA receptor epsilon4 subunit. nih.gov

While other prostaglandins, notably PGE2, are known to facilitate pain signaling through the modulation of Hyperpolarization-activated cyclic nucleotide-gated channels (HCNs), specifically HCN2, a direct mechanistic link between PGF2α and the facilitation of HCN2 channels in the context of allodynia has not been definitively established in the reviewed literature. nih.govfrontiersin.org The contribution of the HCN2 isoform to inflammatory and neuropathic pain is well-supported, often involving cAMP-mediated pathways stimulated by mediators like PGE2. frontiersin.orgresearchgate.net However, the evidence suggests that PGF2α induces allodynia through a separate signaling cascade. nih.gov

Comparison of Prostaglandin-Induced Allodynia in Mice

| Feature | PGF2α-Induced Allodynia | PGE2-Induced Allodynia | Reference |

|---|---|---|---|

| Dependence on Capsaicin-Sensitive C-fibers | No | Yes | nih.gov |

| Involvement of NMDA Receptor Subunit | Epsilon4 (NR2D) | Epsilon1 (NR2A) | nih.gov |

| Sensitivity to Morphine | Insensitive | Sensitive | nih.gov |

Role in Metabolic Disorders in Animal Models

Prostaglandins, a group of lipid compounds, have been shown to play a complex role in metabolic homeostasis. nih.gov Studies in animal models of diabetes and obesity have highlighted the influence of Prostaglandin F2alpha (PGF2α) on glucose metabolism and insulin (B600854) resistance. Circulating levels of PGF2α are markedly elevated in diabetic conditions. diabetesjournals.org In fasted, high-fat diet-fed, or diabetic animal models, hepatic production of PGF2α is significantly increased. diabetesjournals.org

Research has demonstrated that the PGF2α receptor, the F-prostanoid receptor (FP), is upregulated in the livers of mice under fasting and diabetic stress. diabetesjournals.org Activation of this PGF2α/FP axis has been implicated in abnormal glucose metabolism. diabetesjournals.org Specifically, PGF2α facilitates hepatic glucose production (gluconeogenesis) by upregulating key gluconeogenic genes, namely Pck1 and G6pase. nih.govdiabetesjournals.org This process is dependent on the transcription factor FOXO1. diabetesjournals.org The signaling pathway involves Gq-mediated Ca2+/calmodulin-activated protein kinase IIγ (CaMKIIγ) and p38, which promote the translocation of FOXO1 into the nucleus, thereby stimulating the production of glucose. diabetesjournals.org

Animal studies have provided direct evidence for this role. Hepatic deletion of the FP receptor in mice was found to suppress fasting-induced hepatic gluconeogenesis, while overexpression of the receptor enhanced it. diabetesjournals.org Furthermore, suppressing the hepatic PGF2α-FP pathway in ob/ob mice, a model for obesity and insulin resistance, led to improved glucose homeostasis, partly due to decreased hepatic gluconeogenesis. nih.gov In contrast, some studies suggest that Prostaglandin D2 (PGD2) may improve adipose insulin resistance by regulating macrophage polarization, although this is also associated with increased body weight and lipid deposition. nih.gov

| Prostaglandin | Animal Model | Key Findings | Mechanism |

|---|---|---|---|

| PGF2α | Mice (fasted, high-fat diet-fed, diabetic) | Increased hepatic gluconeogenesis. diabetesjournals.org | Upregulation of Pck1 and G6Pase via FP receptor/CaMKIIγ/p38/FOXO1 pathway. diabetesjournals.org |

| PGF2α | ob/ob mice | Suppression of PGF2α-FP axis improved insulin resistance and glucose homeostasis. nih.gov | Decreased hepatic gluconeogenesis. nih.gov |

| PGD2 | Mouse models | May improve adipose insulin resistance. nih.gov | Regulates macrophage polarization from inflammatory M1 to anti-inflammatory M2 state. nih.gov |

Diabetic nephropathy, a major complication of diabetes, is characterized by progressive loss of kidney function, often manifesting as albuminuria. wikipedia.org Prostaglandins play a significant role in regulating renal blood flow and glomerular filtration rate (GFR), and their dysregulation is implicated in the pathogenesis of this condition. frontiersin.org In diabetic mouse models, several renal prostaglandins, including Prostaglandin E2 (PGE2), Prostacyclin (PGI2), and PGF2α, are found in increased amounts. frontiersin.orgnih.gov This increase contributes to altered renal hemodynamics, specifically by dilating the afferent arterioles, which leads to glomerular hyperfiltration—an early sign of diabetic kidney disease. wikipedia.orgfrontiersin.org

Oxidative stress is another key factor in the development of diabetic renal damage. nih.gov 8-iso-PGF2α, a prostaglandin-like compound produced via free radical-catalyzed peroxidation of arachidonic acid, is considered a reliable marker of in vivo oxidative stress. nih.govresearchgate.netresearchgate.net Increased synthesis of 8-iso-PGF2α in the kidneys of rats with type 1 diabetes has been reported to activate TGF-β, a major pro-fibrotic factor in diabetic nephropathy that can increase glomerular permeability to proteins like albumin. nih.gov In hypertensive patients, plasma levels of 8-iso-PGF2α show a significant and progressive increase as the estimated GFR decreases, indicating a strong correlation between this marker of oxidative stress and worsening renal function. oup.com

Conversely, certain prostaglandins and their pathways offer therapeutic potential. For instance, a Prostaglandin I2 (PGI2) receptor agonist was shown to preserve beta-cell function and attenuate albuminuria in models of diabetic nephropathy through mechanisms involving nephrin, a critical protein for the kidney's filtration barrier. nih.gov A nonprostanoid IP agonist, ONO-1301, demonstrated therapeutic effects in type 1 diabetic nephropathy models by inducing hepatocyte growth factor (HGF) to counteract the pro-fibrotic TGF-β. nih.gov In type 2 diabetes models, this agonist also ameliorated renal lesions by reducing mesangial matrix accumulation, inflammation, and oxidative stress. nih.gov

| Compound | Model System | Observed Effect | Proposed Mechanism |

|---|---|---|---|

| PGE2, PGI2, PGF2α | Diabetic mice | Increased renal levels, contributing to glomerular hyperfiltration. frontiersin.org | Dilation of renal afferent arterioles. frontiersin.org |

| 8-iso-PGF2α | Type 1 diabetic rats | Increased synthesis in kidneys. nih.gov | Activates pro-fibrotic TGF-β, increasing glomerular permeability. nih.gov |

| PGI2 Receptor Agonist | Diabetic nephropathy models | Attenuated albuminuria. nih.gov | Nephrin-dependent mechanisms. nih.gov |

| ONO-1301 (IP Agonist) | Type 1 & 2 diabetic models | Ameliorated renal lesions and reduced inflammation/oxidative stress. nih.gov | Induction of HGF to counteract TGF-β; IP receptor-mediated effects. nih.gov |

Prostaglandin Pathway Dysregulation in Disease Pathophysiology Models

The dysregulation of prostaglandin pathways is increasingly recognized as a significant factor in cancer progression. aacrjournals.orgmdpi.com Prostaglandin F2α (PGF2α) and its stereoisomer 11β-PGF2α have been shown to play promoting roles in the malignant progression of various tumors. aacrjournals.orgmdpi.comnih.gov

Studies using colorectal tumor cell lines have demonstrated that PGF2α can stimulate cell motility and invasion, which are critical processes for malignancy. nih.gov In fact, colorectal adenoma and carcinoma-derived cell lines secrete PGF2α at levels higher than PGE2, and these cells also express the PGF2α receptor (FP), suggesting a potential autocrine mechanism for promoting tumorigenesis. nih.gov The PGF2α signaling pathway has also been implicated in mediating carcinogen-induced malignant transformation. aacrjournals.org

In breast cancer models, the enzyme aldo-keto reductase 1C3 (AKR1C3) metabolizes PGD2 to 11β-PGF2α. mdpi.comnih.gov In AKR1C3-positive breast cancer cases, the status of the FP receptor was associated with adverse clinical outcomes. nih.gov In vitro studies using a breast cancer cell line (MCF-7) engineered to express the FP receptor showed that treatment with 11β-PGF2α induced the expression of Slug, a key transcription factor involved in epithelial-mesenchymal transition and cell survival. nih.gov This induction occurred through the FP receptor and resulted in decreased chemosensitivity of the cancer cells. nih.gov These findings indicate that AKR1C3 can produce FP receptor ligands that activate signaling pathways resulting in carcinoma cell survival. nih.gov

Furthermore, PGF2α-FP receptor signaling can activate the Epidermal Growth Factor Receptor (EGFR), leading to subsequent signaling cascades that mediate angiogenesis in endometrial adenocarcinoma. aacrjournals.org This prostaglandin has also been shown to regulate the expression of the inflammatory chemokine CXCL1 in endometrial adenocarcinoma cells, which can modulate the influx of neutrophils into the tumor microenvironment. aacrjournals.org

| Prostaglandin | Cancer Model | Key Findings | Mechanism of Action |

|---|---|---|---|

| PGF2α | Colorectal tumor cell lines | Stimulates cell motility and invasion. nih.gov | Potential autocrine signaling via FP receptor. nih.gov |

| 11β-PGF2α | Breast cancer cell line (MCF-FP) | Induces Slug expression and decreases chemosensitivity. nih.gov | Activates FP receptor, leading to phosphorylation of ERK and CREB. nih.gov |

| PGF2α | Endometrial adenocarcinoma | Promotes angiogenesis and regulates neutrophil recruitment. aacrjournals.orgaacrjournals.org | Activates EGFR; regulates expression of chemokine CXCL1. aacrjournals.orgaacrjournals.org |

| PGF2α | Melanoma cell and mouse models | Interferes with the apoptotic action of ASA. mdpi.com | Rescues cells from ASA-induced cell death. mdpi.com |

Prostaglandin D2 (PGD2) is a major prostanoid released in large amounts by mast cells during asthmatic attacks and plays a pivotal role in orchestrating the T-helper 2 (TH2) cell-mediated inflammation characteristic of allergic asthma. semanticscholar.orgmedicinacomplementar.com.brnih.govrupress.org The biological effects of PGD2 and its metabolites are mediated primarily through two receptors: the D prostanoid receptor (DP) and the chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2, also known as DP2). semanticscholar.orgnih.govnih.gov

In experimental models of asthma, PGD2 has been shown to be a critical mediator that triggers asthmatic responses. nih.gov Mice deficient in the DP receptor, when subjected to an asthma model, exhibited greatly reduced levels of TH2 cytokines (like IL-4 and IL-5) and lymphocyte accumulation in the lungs compared to wild-type animals. rupress.orgnih.gov These DP-deficient mice also showed minimal eosinophil infiltration and did not develop airway hyperreactivity, highlighting the crucial role of the PGD2-DP pathway. nih.gov

The CRTH2 receptor is central to the pro-inflammatory actions of PGD2. It mediates the migration of TH2 cells and eosinophils to sites of inflammation. nih.gov PGD2 metabolites, such as 9α,11β-PGF2, can also activate CRTH2, initiating ILC2 migration and the secretion of IL-5 and IL-13, further amplifying the type 2 inflammatory response. nih.gov In essence, PGD2 and its metabolites, acting through CRTH2, promote the chemotaxis and activation of key allergic inflammatory cells, including TH2 cells, eosinophils, and basophils. semanticscholar.orgnih.gov

Animal models have been established to directly assess the role of PGD2 in airway inflammation. For instance, when antigen-sensitized mice were pre-treated with aerosolized PGD2 before a low-dose antigen challenge, there was a significant increase in the numbers of eosinophils and lymphocytes in the bronchoalveolar lavage fluid, along with higher levels of TH2 cytokines. medicinacomplementar.com.br This demonstrates that PGD2 reinforces TH2-type inflammatory responses in the airways. rupress.org

| Compound/Receptor | Asthma Model System | Role in Pathogenesis | Key Research Finding |

|---|---|---|---|

| PGD2 | Antigen-sensitized mice | Reinforces TH2 inflammatory responses. rupress.org | Pre-treatment with PGD2 increased eosinophils, lymphocytes, and TH2 cytokines in BALF after antigen challenge. medicinacomplementar.com.br |

| DP Receptor | DP-deficient mice | Mediates PGD2-induced TH2 cytokine release and airway hyperreactivity. nih.gov | DP-/- mice failed to develop eosinophil infiltration or airway hyperreactivity. nih.gov |

| CRTH2 (DP2) Receptor | In vitro human cell models | Mediates chemotaxis and activation of TH2 cells and eosinophils. semanticscholar.orgnih.govnih.gov | PGD2 metabolites induce ILC2 migration and cytokine secretion in a DP2-dependent manner. nih.gov |

| PGD2 Metabolites (e.g., 9α,11β-PGF2) | In vitro human ILC2/eosinophil models | Activate eosinophils and ILC2s. nih.gov | Initiated ILC2 migration and secretion of IL-5 and IL-13. nih.gov |

Advanced Research Methodologies for 11beta Prostaglandin E1 Analysis

Mass Spectrometry-Based Approaches for Quantification and Profiling

Mass spectrometry (MS) has become the cornerstone for the analysis of prostaglandins (B1171923) and related oxylipins, offering unparalleled sensitivity and specificity. Coupled with chromatographic separation, MS-based methods allow for the definitive identification and quantification of 11beta-Prostaglandin E1, even in complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Biological Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying prostaglandins in complex biological matrices such as plasma, cerebrospinal fluid, and bronchoalveolar lavage fluid. researchgate.netdmbj.org.rsfrontiersin.org This technique combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov For analysis, prostaglandins are often extracted from the matrix using liquid-liquid extraction or solid-phase extraction. dmbj.org.rs The use of isotope-labeled internal standards, such as deuterated prostaglandin (B15479496) analogues (e.g., PGE2-d4), is critical for accurate quantification by correcting for matrix effects and variations in extraction recovery and ionization efficiency. researchgate.netnih.gov LC-MS/MS methods are highly selective, enabling the differentiation of isobaric compounds—molecules with the same mass but different structures—which is essential for prostaglandin analysis where numerous isomers exist. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Oxylipin Analysis

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for the analysis of prostaglandins and other oxylipins. nih.govresearchgate.net A key limitation of GC-MS for these compounds is that they are not inherently volatile. Therefore, a chemical derivatization step is required to convert the prostaglandins into more volatile and thermally stable forms suitable for gas chromatography. researchgate.net This process typically involves esterification of the carboxyl group followed by silylation of the hydroxyl groups. Analysis is often performed using negative-ion chemical ionization (NICI), which provides high sensitivity for these electronegative molecules. nih.gov GC-MS has been successfully applied to the quantitative profiling of a wide range of arachidonic acid metabolites in various tissues and incubation media. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Compound Stability and Degradation Product Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for identifying unknown compounds, such as degradation products, and for confirming the elemental composition of analytes. In the context of 11beta-Prostaglandin E1, which is susceptible to degradation, HRMS is a powerful tool for stability studies. nih.gov A common degradation pathway for PGE1 involves dehydration to Prostaglandin A1 (PGA1), which can then isomerize to Prostaglandin B1 (PGB1). nih.govtmu.edu.tw An LC-HRMS method can be developed to monitor the stability of PGE1 formulations by quantifying the parent compound and simultaneously identifying and quantifying its degradation products. nih.gov For example, a study on PGE1 stability in dextrose solutions found that PGA1 was the sole degradation product observed over a 168-hour period. nih.gov

The table below shows typical retention times for PGE1 and its degradation products using a liquid chromatography method, demonstrating the ability to resolve these compounds for accurate quantification. nih.gov

| Compound | Retention Time (minutes) |

| 8-iso-PGE1 | 10.82 |

| PGE1 | 11.45 |

| PGA1 | 16.29 |

| PGB1 | 17.95 |

This table is based on data for Prostaglandin E1 and its related isomers and degradation products, illustrating typical chromatographic resolution.

Application of Collision-Induced Dissociation (CID) and Multiple Reaction Monitoring (MRM) for Structural Elucidation and Quantification

Collision-induced dissociation (CID), also known as collisionally activated dissociation (CAD), is a fundamental process in tandem mass spectrometry used for structural elucidation and highly selective quantification. wikipedia.orgnationalmaglab.org In this technique, a specific precursor ion (e.g., the molecular ion of 11beta-Prostaglandin E1) is selected, accelerated, and then collided with neutral gas molecules (like argon or nitrogen). wikipedia.org This collision converts kinetic energy into internal energy, causing the precursor ion to fragment in a predictable manner. nationalmaglab.orgtaylorandfrancis.com The resulting fragment ions are characteristic of the molecule's structure.

For quantification, a technique called Multiple Reaction Monitoring (MRM) is employed. In MRM, the mass spectrometer is set to detect one or more specific fragmentation transitions (from a precursor ion to a product ion) that are unique to the target analyte. cabidigitallibrary.org This provides exceptional specificity, as it is highly unlikely that another compound in the sample will have the same precursor ion mass, product ion mass, and chromatographic retention time. For instance, in the analysis of alprostadil (B1665725) (PGE1), an MRM transition could monitor the parent ion at m/z 353.2 and the daughter ion at m/z 317.2. cabidigitallibrary.org This targeted approach allows for very low detection limits and is the gold standard for quantitative bioanalysis. researchgate.netdmbj.org.rs

Chromatographic Separation Techniques for Isomer and Metabolite Resolution

The separation of 11beta-Prostaglandin E1 from its numerous isomers and metabolites is a significant analytical hurdle. Prostaglandins E1 and D1 are isomers, as are PGE2 and PGD2. nih.gov Furthermore, stereoisomers such as ent-PGE1 (the enantiomer of PGE1) and 8-iso-PGE1 can be present. nih.govmdpi.com Since these isomers often have identical mass-to-charge ratios and similar fragmentation patterns, chromatographic separation is essential prior to mass spectrometric detection. nih.gov

High-Performance Liquid Chromatography (HPLC) in Purity and Stability Research

High-performance liquid chromatography (HPLC) is the predominant separation technique used in the analysis of prostaglandins for both purity and stability assessment. tmu.edu.twwalshmedicalmedia.com Reversed-phase HPLC, using columns like a C18, is commonly employed to separate PGE1 from its degradation products, such as PGA1 and PGB1. tmu.edu.twwalshmedicalmedia.com The development of a stability-indicating HPLC method requires demonstrating that the analytical peaks for the parent drug and its degradation products are well-resolved from each other. walshmedicalmedia.com

The separation of enantiomers (mirror-image isomers) requires specialized chiral chromatography. Chiral HPLC methods have been developed to separate the enantiomeric pairs of several natural prostaglandins. mdpi.com For example, a Chiracel OJ-RH column has been shown to be suitable for separating the enantiomers of PGE1, PGF1α, PGE2, and PGF2α using a mobile phase containing a mixture of acetonitrile (B52724), methanol (B129727), and water. mdpi.com Achieving adequate resolution often requires careful optimization of the mobile phase composition and column temperature. mdpi.com

The following table summarizes exemplary HPLC conditions used for prostaglandin analysis.

| Parameter | Condition 1 (Stability Assay) walshmedicalmedia.com | Condition 2 (Chiral Separation) mdpi.com |

| Column | Kromasil 5 C18 (250x4.6 mm, 5 µm) | Chiracel OJ-RH |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3) (37:63, v/v) | Acetonitrile:Methanol:Water (pH 4) in various proportions |

| Detection | UV at 205 nm (for PGE1) and 230 nm (for PGA1) | UV at 200 nm |

| Temperature | 25°C | 25°C |

Capillary Electrophoresis (CE) for Prostaglandin Separation and Enzymatic Reaction Monitoring

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers several advantages for the analysis of prostaglandins, including rapid analysis times, high efficiency, and low sample and reagent consumption. While specific applications of CE for the routine analysis of 11β-PGE1 are not extensively documented, the methodology has been successfully employed for the separation of PGE1 and its related impurities, which would include its epimers.

A capillary electrophoretic method has been developed for the separation and quantification of PGE1 and its major impurities, such as Prostaglandin E2 (PGE2), Prostaglandin A1 (PGA1), and Prostaglandin B1 (PGB1). researchgate.net This method utilizes a non-aqueous medium, specifically mixed solvents of methanol and acetonitrile with bile acid salts as buffer electrolytes, to achieve good peak shapes. researchgate.net Such a method could be adapted and optimized for the specific separation of 11β-PGE1 from PGE1 and other related compounds.

Furthermore, CE has been effectively used to monitor enzymatic reactions involving prostaglandins. For instance, an enzymatic reaction converting Prostaglandin D2 (PGD2) to 9α,11β-Prostaglandin F2 (9α,11β-PGF2) has been studied using CE. researchgate.net This demonstrates the potential of CE to directly and comprehensively analyze enzymatic reactions involving prostaglandin isomers by detecting all participants in the reaction, including the substrate, product, and cofactors like NADPH and NADP+. researchgate.net This approach would be invaluable for studying the enzymatic synthesis and metabolism of 11β-PGE1.

Immunoanalytical Techniques: Research Applications and Methodological Considerations (e.g., EIA, RIA)

Radioimmunoassay (RIA)

RIA is a classic in vitro assay technique that uses radiolabeled molecules to measure the concentration of substances with high sensitivity. nih.gov A RIA procedure for the determination of PGE1, PGE2, and PGF2α in unextracted plasma, serum, and myocardium has been established. nih.gov This method involves the use of specific antisera and a mathematical correction for cross-reactivity between PGE1 and PGE2. nih.gov A similar approach could be developed for 11β-PGE1, which would require the generation of a specific antibody that can distinguish it from PGE1. The development of such an assay would be crucial for studying the in vivo levels of 11β-PGE1.

Enzyme Immunoassay (EIA)

EIA is a non-radioactive alternative to RIA that uses an enzyme-linked antigen or antibody. Competitive EIAs are commonly used for prostaglandin analysis. For example, an EIA for Prostaglandin F2α has been developed where the hapten is labeled with alkaline phosphatase. nih.gov In this assay, the enzyme-labeled prostaglandin competes with the free prostaglandin in the sample for binding to a specific antibody. nih.gov The activity of the bound enzyme is then measured, which is inversely proportional to the concentration of the prostaglandin in the sample. nih.gov The development of a specific antibody to 11β-PGE1 would enable the creation of a similar EIA for its quantification.

In Vitro Cellular and Biochemical Assays for Mechanistic Investigations

Understanding the biological function of 11β-PGE1 requires a suite of in vitro cellular and biochemical assays to investigate its interaction with receptors and its effects on cellular processes.

Receptor binding assays are essential for determining the affinity of a ligand for its receptor. While 11β-PGE1 is known to be a less potent isomer of PGE1, quantifying its binding affinity to the various prostanoid receptors is a key step in its characterization. medchemexpress.commedchemexpress.com

Radioligand binding assays using tritiated PGE2 ([3H]PGE2) have been used to determine the binding affinities of both PGE1 and PGE2 to the four human recombinant EP receptors (EP1, EP2, EP3, and EP4) expressed in stable cell lines. tdl.org A similar competitive binding assay could be employed to determine the inhibitory constant (Ki) of 11β-PGE1 for these receptors by measuring its ability to displace [3H]PGE2. Studies have demonstrated the presence of specific binding sites for PGE1 in tissues such as the rat small intestine, with the highest receptor binding found in the plasma membrane fraction of isolated enterocytes. nih.gov

Cell-based functional assays are critical for elucidating the physiological effects of 11β-PGE1.

cAMP Release: Many of the biological actions of prostaglandins are mediated through the second messenger cyclic AMP (cAMP). PGE1 is known to induce cAMP accumulation. The effect of 11β-PGE1 on cAMP release can be investigated using cell-based assays.

Cell Proliferation Assays: The effect of prostaglandins on cell proliferation can be cell-type dependent. For instance, PGE1 has been shown to stimulate cell proliferation in human diabetic fibroblasts. jwmr.org The effect of 11β-PGE1 on the proliferation of various cell types can be assessed using assays such as the Cell Counting Kit-8 (CCK-8) assay, which measures cell viability based on metabolic activity. jwmr.org

Collagen Synthesis Quantification: Prostaglandins can also modulate the synthesis of extracellular matrix proteins like collagen. PGE1 has been shown to suppress collagen synthesis in human diabetic fibroblasts and human fetal lung fibroblasts. jwmr.orgnih.gov The impact of 11β-PGE1 on collagen production can be quantified by measuring the incorporation of radiolabeled amino acids (e.g., [3H]proline) into collagenase-sensitive material or by using specific ELISAs for collagen types. nih.gov

Table 1: Representative Cell-Based Functional Assays for Prostaglandin E1

| Assay Type | Cell Line/Type | Measured Parameter | Observed Effect of PGE1 |

| Cell Proliferation | Human Diabetic Fibroblasts | Cell Viability (CCK-8 Assay) | Increased proliferation jwmr.org |

| Collagen Synthesis | Human Diabetic Fibroblasts | Collagen Type I C-terminal Propeptide | Decreased synthesis jwmr.org |

| Collagen Production | Human Fetal Lung Fibroblasts | [3H]proline incorporation | Reduced net collagen production nih.gov |

This table summarizes findings for Prostaglandin E1, which can serve as a basis for comparative studies with 11-beta-Prostaglandin E1.

The biosynthesis of prostaglandins from arachidonic acid involves a cascade of enzymatic reactions. The key enzymes in this pathway are cyclooxygenases (COX-1 and COX-2) and various prostaglandin synthases. While the specific enzymes involved in the production and metabolism of 11β-PGE1 are not well-defined, assays for the activity of these enzymes are well-established. Enzymatic activity can be measured by quantifying the production of the respective prostaglandin from its precursor using techniques like HPLC, LC-MS, or immunoassays.

Development and Utilization of Synthetic Analogs as Research Probes

Synthetic analogs of prostaglandins are valuable tools for studying their biological roles and for developing therapeutic agents. While there is a lack of synthetic analogs developed specifically as research probes for 11β-PGE1, the principles of their design and application can be inferred from studies on PGE1 analogs.

For example, the PGE1 analog misoprostol (B33685) has been used to investigate the regulation of inflammatory cytokines and immune functions. nih.gov Studies with such analogs have helped to elucidate the downstream signaling pathways of prostaglandin receptors, often involving cAMP. nih.gov The synthesis and characterization of specific agonists or antagonists for the receptors that 11β-PGE1 interacts with would be a significant advancement in understanding its unique biological profile. The development of such tools would allow for a more precise dissection of the signaling pathways activated by this specific epimer.

Future Research Directions and Unanswered Questions

Comprehensive Elucidation of Undiscovered Biosynthetic and Metabolic Pathways of 11beta-Prostaglandin E1

The canonical biosynthesis of prostanoids from arachidonic acid via the cyclooxygenase (COX) pathway to produce Prostaglandin (B15479496) H2 (PGH2) is well-established. nih.govnih.govresearchgate.net PGH2 serves as the precursor for various prostaglandins (B1171923), including PGE2, through the action of specific synthases. nih.govnih.gov While PGE1 is derived from dihomo-γ-linolenic acid (DGLA), the precise enzymatic steps and regulatory mechanisms that favor the formation of the 11-beta hydroxyl group over the conventional 11-alpha configuration are not understood.

A primary unanswered question is whether 11beta-Prostaglandin E1 is a minor byproduct of the main PGE1 synthesis pathway or if a specific, yet-to-be-identified isomerase or synthase is responsible for its generation. Research is needed to identify and characterize the enzymes that could catalyze this specific isomeric formation.

Furthermore, the metabolic fate of 11beta-Prostaglandin E1 is unknown. PGE1 is rapidly metabolized, primarily in the lungs, by enzymes such as 15-hydroxyprostaglandin dehydrogenase. nih.govnih.govjci.org Future investigations must determine if 11beta-Prostaglandin E1 is a substrate for the same catabolic enzymes as its alpha-isomer or if its distinct stereochemistry leads to a different metabolic profile, potentially resulting in a longer biological half-life and unique metabolites.

Table 1: Key Research Questions in 11beta-Prostaglandin E1 Biosynthesis and Metabolism

| Research Area | Unanswered Question | Potential Research Approach |

|---|---|---|

| Biosynthesis | What are the specific enzymes (e.g., isomerases, synthases) responsible for the formation of the 11-beta configuration? | In vitro enzymatic assays with purified candidate enzymes; genetic screening for novel synthases. |

| Regulation | Under what physiological or pathological conditions is the synthesis of 11beta-Prostaglandin E1 upregulated? | Metabolomic profiling of tissues under various stimuli (e.g., inflammation, injury). |

| Metabolism | Does 11beta-Prostaglandin E1 follow the same metabolic pathways as PGE1, or does it have a unique catabolic fate? | Pharmacokinetic studies using labeled 11beta-Prostaglandin E1; analysis of metabolites via mass spectrometry. nih.gov |

| Metabolites | What are the primary metabolites of 11beta-Prostaglandin E1 and do they possess biological activity? | Isolation and structural elucidation of metabolites followed by functional screening assays. |

Identification and Characterization of Novel or Specific Receptors for 11beta-Prostaglandin E1

Prostaglandin E1 and E2 exert their effects through a family of four G-protein-coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4. tdl.orgwikipedia.org These receptors are distinguished by their ligand-binding profiles and the signal transduction pathways they activate. nih.gov Studies have characterized the binding affinities of PGE1 for these receptors. nih.govnih.gov For instance, PGE1 and PGE2 are known ligands for the EP receptor family. tdl.org However, the interaction of 11beta-Prostaglandin E1 with this receptor family has not been thoroughly investigated.

Future research must systematically characterize the binding affinity and functional activity of 11beta-Prostaglandin E1 at each of the known EP receptor subtypes. It is crucial to determine whether it acts as an agonist, antagonist, or biased agonist compared to PGE1. The possibility that 11beta-Prostaglandin E1 interacts with a novel, yet-to-be-discovered prostanoid receptor subtype cannot be excluded and represents an exciting avenue of investigation.

Table 2: Known Receptor Binding Affinities for Prostaglandin E (PGE) Ligands

| Receptor Subtype | Ligand | Binding Affinity (Ki or Kd, nM) | Research Focus for 11beta-PGE1 |

|---|---|---|---|

| EP1 | PGE2 | ~25 nM (human) wikipedia.org | Determine binding affinity and functional activity (agonist/antagonist). |

| EP1 | PGE1 | ~40 nM (mouse) wikipedia.org | Compare efficacy and potency relative to PGE1. |

| EP2 | PGE2 | Higher preference than EP1 tdl.org | Investigate potential for selective interaction. |

| EP3 | PGE2 | Higher affinity than EP1/EP2 tdl.org | Assess binding and functional consequences. |

| EP4 | PGE2 | Higher affinity than EP1/EP2 tdl.org | Explore potential for biased agonism. |

| Novel Receptor | 11beta-PGE1 | Unknown | Screen for binding to orphan GPCRs or novel prostanoid receptor subtypes. |

Advanced Understanding of 11beta-Prostaglandin E1 Signaling Networks and Cross-Talk with Other Pathways

The known EP receptors couple to distinct intracellular signaling cascades. EP1 activation typically leads to an increase in intracellular calcium (Ca2+), while EP2 and EP4 receptors couple to Gs proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels. patsnap.comahajournals.org The EP3 receptor is more complex, often coupling to Gi proteins to inhibit cAMP production. mdpi.com

A critical area for future study is the elucidation of the signaling pathways modulated by 11beta-Prostaglandin E1. Should it bind to one or more of the established EP receptors, its unique stereochemistry could induce a distinct receptor conformation, leading to biased signaling—preferentially activating one downstream pathway over another. For example, EP4 signaling can involve both Gαs and Gαi proteins. frontiersin.org

Furthermore, prostanoid signaling pathways are known to engage in significant cross-talk with other major cellular signaling networks, such as the MAP kinase and protein kinase A pathways. nih.gov Investigating how 11beta-Prostaglandin E1 influences these interactions is essential for a complete understanding of its cellular effects. The potential for 11beta-Prostaglandin E1 to activate nuclear hormone receptors, such as PPARγ, as has been suggested for other prostanoids, also warrants investigation. nih.gov

Investigation of 11beta-Prostaglandin E1 in Emerging Biological Systems and Disease Models

Prostaglandin E1 has been implicated in a wide array of physiological and pathological processes, including vasodilation, inflammation, pain, bone resorption, and affective disorders. mdpi.comnih.govnih.govhmdb.ca For example, PGE1 has been studied for its role in mechanical allodynia and as a pain mediator. mdpi.com It has also been investigated in the context of affective disorders and alcoholism, with suggestions that its levels may be altered in these conditions. nih.govnih.gov Given these diverse roles, it is imperative to investigate 11beta-Prostaglandin E1 in relevant biological systems and disease models.

Future studies should aim to answer whether 11beta-Prostaglandin E1 possesses similar, enhanced, or opposing effects to PGE1. For instance, while PGE2 is often considered pro-inflammatory, PGE1 can exhibit anti-inflammatory properties. tdl.org Determining the inflammatory profile of 11beta-Prostaglandin E1 is a high-priority research goal. Its potential role in cardiovascular biology, tissue regeneration, and cancer should be systematically explored using established animal models. ahajournals.orgoatext.comnih.gov

Key areas for investigation include:

Inflammation and Immunity: Assessing its effect on cytokine production, immune cell migration, and resolution of inflammation.

Cardiovascular System: Evaluating its impact on vascular tone, platelet aggregation, and cardiac remodeling. ahajournals.org

Nervous System: Investigating its role in nociception, neuroinflammation, and its potential connection to neurological or psychiatric disorders. mdpi.comnih.gov

Oncology: Determining its influence on tumor cell proliferation, apoptosis, and angiogenesis. tdl.org

Development of Innovative Research Tools and Methodologies for Prostanoid Studies

Progress in understanding 11beta-Prostaglandin E1 is contingent upon the development of specific and sensitive research tools. A significant hurdle in prostanoid research is the accurate quantification of these often low-abundance and short-lived molecules.

Future priorities for methodological development should include:

Selective Antibodies and Immunoassays: The generation of highly specific monoclonal antibodies that can distinguish 11beta-Prostaglandin E1 from PGE1 and other prostanoids is essential for developing reliable ELISAs and for use in immunohistochemistry.

Advanced Mass Spectrometry: Further refinement of liquid chromatography-tandem mass spectrometry (LC/MS/MS) methods is needed for the robust separation and absolute quantification of 11beta-Prostaglandin E1 in complex biological samples. nih.gov

Specific Receptor Ligands: The synthesis of selective agonists and antagonists for receptors that show preferential binding to 11beta-Prostaglandin E1 will be crucial for probing its specific biological functions. nih.gov

Novel Genetic Models: The development of genetic models, such as those involving the knockout or overexpression of potential specific synthases for 11beta-Prostaglandin E1, will be invaluable for in vivo studies.

Addressing these unanswered questions through dedicated research efforts will be paramount to unlocking the potential biological significance of 11beta-Prostaglandin E1 and understanding its unique place within the complex prostanoid signaling network.

Q & A

Q. Example Workflow :

- Step 1 : Catalog conflicting results (e.g., EC50 values from 5 studies).

- Step 2 : Identify variables (e.g., solvent type, incubation time).

- Step 3 : Replicate key experiments under harmonized conditions .

Advanced: What strategies optimize mechanistic studies of this compound in complex biological systems?

Methodological Answer:

Mechanistic studies require multi-modal approaches:

- Omics Integration : Combine transcriptomics, proteomics, and metabolomics to map signaling pathways .

- Knockout Models : Use CRISPR/Cas9 to validate receptor targets (e.g., prostaglandin receptors) .

- Dynamic Modeling : Apply pharmacokinetic/pharmacodynamic (PK/PD) models to predict tissue-specific effects .

Q. Case Study Framework :

Hypothesis : this compound modulates inflammatory pathways via COX-2 inhibition.

Validation :

- In Silico : Molecular docking simulations .

- In Vitro : COX-2 activity assays with selective inhibitors .

- In Vivo : Murine inflammation models with cytokine profiling .

Advanced: How to design a robust structure-activity relationship (SAR) study for this compound analogs?

Methodological Answer:

SAR studies demand systematic variation and validation:

- Scaffold Modification : Synthesize derivatives with targeted substitutions (e.g., hydroxyl groups) .

- High-Throughput Screening : Use automated platforms to test analogs against multiple targets .

- Data Validation : Cross-validate computational predictions (e.g., QSAR models) with experimental IC50 values .

Q. Critical Pitfalls to Avoid :

- Overfitting : Ensure QSAR models are trained on diverse datasets .

- Stereochemical Ambiguity : Confirm configurations via X-ray crystallography .

Basic: What are best practices for replicating this compound synthesis protocols from literature?

Methodological Answer:

Replication requires meticulous documentation and troubleshooting:

- Protocol Audit : Extract exact reagent grades, temperatures, and reaction times from primary sources .

- Intermediate Characterization : Validate intermediates via FTIR and mass spectrometry .

- Failure Analysis : If yields differ, check catalyst purity or atmospheric controls (e.g., inert gas use) .

Checklist for Replication :

✅ Cross-reference supplementary materials for unreported details .

✅ Contact original authors for clarification on ambiguous steps .

Advanced: How to integrate multi-omics data into this compound research?

Methodological Answer:

Multi-omics integration involves:

- Data Harmonization : Normalize transcriptomic (RNA-seq) and metabolomic (LC-MS) datasets .

- Pathway Enrichment : Use tools like KEGG or Reactome to identify overlapping pathways .

- Machine Learning : Train models to predict systemic effects from omics signatures .

Q. Example Workflow :

Data Collection : Plasma metabolomics + liver transcriptomics post-treatment.

Integration : Identify correlations between metabolite levels and gene expression.

Basic: What statistical methods are appropriate for analyzing dose-response data?

Methodological Answer:

Q. Software Tools :

- GraphPad Prism (dose-response curves).

- R packages (drc, nlme) for advanced modeling .

Advanced: How to address ethical and reproducibility challenges in preclinical studies?

Methodological Answer:

- Ethical Compliance : Follow ARRIVE guidelines for animal studies .

- Data Transparency : Share raw data via repositories like Figshare or Zenodo .

- Pre-registration : Submit study protocols to Open Science Framework (OSF) .

Q. Key Resources :

- CONSORT checklist for randomized trials .

- FAIR principles for data management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.